molecular formula C8H3F6NO2 B2870014 2,6-Bis(trifluoromethyl)nicotinic acid CAS No. 116383-72-3

2,6-Bis(trifluoromethyl)nicotinic acid

Cat. No. B2870014
M. Wt: 259.107
InChI Key: VHDLZWKUPOEICN-UHFFFAOYSA-N
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Patent
US04747871

Procedure details

7 g (0.026 mole) of the product of Example 7, 5 g of potassium hydroxide, 10 ml of H2O and 35 ml ethanol were stirred overnight at reflux. The solvent was then removed under vacuum. H2O was added to the residue. This aqueous layer was extracted 2X with ether (ether layer discarded). The aqueous layer was then acidified with conc. HCl. The product was extracted with ether. The ether layer was washed 2X with H2O and dried over MgSO4. The ether was then removed under vacuum and the resulting solid was dried to yield 6.07 g (91%) of a white solid. M.P. 102°-104° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[C:8]([C:9]([O:11]C)=[O:10])=[CH:7][CH:6]=[C:5]([C:13]([F:16])([F:15])[F:14])[N:4]=1.[OH-].[K+].O>C(O)C>[F:17][C:2]([F:1])([F:18])[C:3]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=[C:5]([C:13]([F:16])([F:14])[F:15])[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC(C1=NC(=CC=C1C(=O)OC)C(F)(F)F)(F)F
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under vacuum
ADDITION
Type
ADDITION
Details
H2O was added to the residue
EXTRACTION
Type
EXTRACTION
Details
This aqueous layer was extracted 2X with ether (ether layer discarded)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
WASH
Type
WASH
Details
The ether layer was washed 2X with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The ether was then removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC(=CC=C1C(=O)O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.07 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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